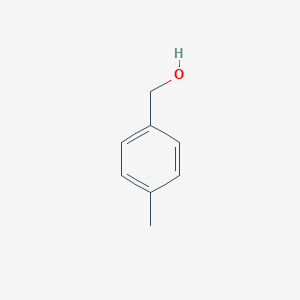

4-Methylbenzyl alcohol

Description

Significance of 4-Methylbenzyl Alcohol in Advanced Organic Synthesis and Chemical Sciences

This compound serves as a crucial intermediate and starting material in a wide array of organic synthesis applications. guidechem.com Its primary utility lies in its capacity to undergo transformations involving its hydroxyl (-OH) group, making it a key precursor for more complex molecules. zhishangchem.cominnospk.com

One of the most fundamental transformations is its oxidation to produce 4-methylbenzaldehyde (B123495), a valuable aldehyde for various industries. chemicalbook.comsciforum.netfishersci.at Research has explored numerous catalytic systems to achieve this conversion efficiently and selectively. For instance, palladium-mediated aerobic oxidation has been shown to be effective even at room temperature. sciforum.netsciforum.net Other studies have investigated phase transfer catalysis using reagents like acidic dichromate to yield the corresponding aldehyde with high selectivity, avoiding over-oxidation to carboxylic acid. chesci.com The choice of catalyst and reaction conditions, such as temperature and solvent, significantly influences the conversion rates and product yields. sciforum.netmdpi.com

Beyond oxidation, this compound is utilized in other significant reactions. It participates in alkylation reactions, for example, reacting with toluene (B28343) in the presence of a suitable catalyst to form methyl diphenylmethane (B89790) derivatives. researchgate.net The compound's hydroxyl group can also undergo nucleophilic substitution. zhishangchem.com Furthermore, it functions as a reagent in laboratory settings, aiding researchers in the creation and study of new compounds. chemimpex.com

Table 2: Selected Research Findings on the Catalytic Oxidation of this compound

| Catalyst System | Oxidant / Conditions | Conversion (%) | Selectivity (%) (to Aldehyde) | Source(s) |

|---|---|---|---|---|

| Pd(OAc)₂ / Et₃N | Aerobic, THF, 20°C, 16h | 76 | Not specified | sciforum.net |

| CuNi/MIL-101 | O₂, 100°C, 4h | 73.8 | 24.4 | mdpi.com |

| Pd on CeO₂ nanorods | Solvent-free, 130°C | 66 | 81 | mdpi.com |

Interdisciplinary Research Relevance of this compound (e.g., Pharmacology, Materials Science)

The versatility of this compound extends beyond traditional organic synthesis into several interdisciplinary fields, most notably pharmacology and materials science.

In pharmacology and medicinal chemistry , this compound is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). guidechem.cominnospk.com Its most prominent role is as a synthetic raw material for producing lidocaine (B1675312) hydrochloride, a widely used local anesthetic and antiarrhythmic drug. zhishangchem.cominnospk.com The compound's structure allows for modifications that are essential for building the complex molecular architecture of various drugs. zhishangchem.com It is also used as an intermediate in the synthesis of other compounds with potential antibacterial and anti-inflammatory properties. ontosight.ai

In materials science and polymer chemistry , this compound serves as a building block for various polymers. chemimpex.comguidechem.com It is a raw material for the production of resins, plastics, and polycarbonates. chemimpex.comchemicalbook.comfishersci.at In the field of polymer synthesis, it has been used as an initiator for the ring-opening polymerization (ROP) of cyclic monomers. For example, it initiates the polymerization of a D-mannose-based cyclic carbonate to form aliphatic polycarbonates, which are noted for their high-temperature resistance and potential for biomedical applications. figshare.com Its derivatives, such as 4-bromo-2-methylbenzyl alcohol, also act as building blocks in polymer synthesis, contributing to materials with specific, tailored properties. netascientific.com

Additionally, this compound and its derivatives find applications in the fragrance and flavor industry due to their mild, floral scent. chemimpex.comguidechem.comontosight.ai

Historical Context and Evolution of Research on Benzyl (B1604629) Alcohol Derivatives

The history of benzyl alcohol and its derivatives is closely linked to the development of the synthetic organic chemical industry in the 19th century, particularly the coal tar and dye industries. perfumerflavorist.com The initial impetus for research came from the need for benzyl chloride in dye synthesis, which led to methods for the chlorination of toluene and the subsequent hydrolysis of the chlorinated products to yield benzyl alcohol, benzaldehyde (B42025), and benzoic acid. perfumerflavorist.com These fundamental reactions formed the basis for the commercial production of benzyl alcohol. perfumerflavorist.com

Initially, production was concentrated in Europe, with benzyl alcohol primarily used as a solvent for dyes. perfumerflavorist.com However, global events like World War I spurred the growth of the US synthetic chemical industry, which began its own production of benzyl alcohol and its derivatives. perfumerflavorist.com Over the decades, the applications for benzyl alcohol derivatives expanded significantly. A notable example from the late 20th century was the use of benzyl alcohol as a protective group in the production of L-phenylalanine for the artificial sweetener aspartame, which at its peak consumed a significant portion of world production. perfumerflavorist.com

More recent research has explored novel applications for benzyl alcohol derivatives. For instance, studies have investigated their use in the conservation of fine art, specifically for the selective cleaning of oil paintings. rijksmuseum.nlresearchgate.net Researchers have found that modifying the chemical structure of benzyl alcohol can create tailored cleaning agents that are more effective at removing aged varnishes or overpaints without damaging the original oil paint layers. rijksmuseum.nltandfonline.com This interdisciplinary approach highlights the continuing evolution of research into this class of compounds, adapting their chemical properties to solve challenges in diverse scientific fields. researchgate.nettandfonline.com

Structure

3D Structure

Properties

IUPAC Name |

(4-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-7-2-4-8(6-9)5-3-7/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMTDMTZBNYGUNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Record name | P-METHYL BENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20621 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025574 | |

| Record name | 4-Methylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-methyl benzyl alcohol appears as needles or off-white crystalline powder. (NTP, 1992), White solid; [HSDB] White crystalline solid; [Alfa Aesar MSDS], Solid, White solid; Weak floral aroma | |

| Record name | P-METHYL BENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20621 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methylbenzyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11178 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Methylbenzyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Methylbenzyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2042/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

423 °F at 760 mmHg (NTP, 1992), 217 °C, 217.00 to 218.00 °C. @ 760.00 mm Hg | |

| Record name | P-METHYL BENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20621 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-METHYLBENZYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Methylbenzyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1 to 10 mg/mL at 70.7 °F (NTP, 1992), Very soluble in ether, ethanol, In water, 0.063 M (7,710 mg/L) at 25 °C, 7710 mg/L @ 25 °C (exp), Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | P-METHYL BENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20621 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-METHYLBENZYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Methylbenzyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Methylbenzyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2042/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.978 at 72 °F (NTP, 1992) - Less dense than water; will float, 0.978 g/cu cm at 22 °C | |

| Record name | P-METHYL BENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20621 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-METHYLBENZYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.01 [mmHg], 0.053 mm Hg at 25 °C | |

| Record name | 4-Methylbenzyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11178 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-METHYLBENZYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles from ligroin, White crystalline powder | |

CAS No. |

589-18-4, 31831-37-5 | |

| Record name | P-METHYL BENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20621 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methylbenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylbenzyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3992 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xylene-α-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EXZ915A627 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-METHYLBENZYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Methylbenzyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

138 to 142 °F (NTP, 1992), 61.5 °C, 61 - 62 °C | |

| Record name | P-METHYL BENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20621 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-METHYLBENZYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Methylbenzyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies for 4 Methylbenzyl Alcohol and Its Derivatives

Catalytic Oxidation Reactions of 4-Methylbenzyl Alcohol

The oxidation of this compound to its corresponding aldehyde, 4-methylbenzaldehyde (B123495), is a pivotal transformation in the chemical industry. Researchers have explored various catalytic systems to achieve this conversion with high efficiency and selectivity, moving away from stoichiometric and often hazardous traditional oxidizing agents.

Palladium-Mediated Aerobic Oxidation for 4-Methylbenzaldehyde Synthesis

Palladium catalysts have demonstrated significant efficacy in the aerobic oxidation of alcohols. A notable system involves the use of palladium(II) acetate (B1210297) (Pd(OAc)2) in combination with triethylamine (B128534) (Et3N). sciforum.net This method proves effective for the oxidation of this compound to 4-methylbenzaldehyde at room temperature without the need for a continuous stream of oxygen or air, or the presence of activated molecular sieves. sciforum.net The reaction proceeds efficiently in a tetrahydrofuran (B95107) solution, with the conversion rate being dependent on the reaction time. sciforum.net For instance, a study reported a 2% conversion after 16 hours at 20°C in the absence of triethylamine, highlighting the crucial role of the base in the catalytic cycle. sciforum.net Another approach utilizes a bipyridyl-cinchona alkaloid-based palladium catalyst for the aerobic oxidation of various primary and secondary alcohols, achieving an 89.5% yield of 4-methylbenzaldehyde. nih.gov Furthermore, palladium nanoparticles, either in suspension in water or supported on materials like iota-carrageenan, have been successfully employed for the selective aerobic oxidation of benzylic alcohols. researchgate.netmdpi.com

| Catalyst System | Co-catalyst/Base | Solvent | Temperature (°C) | Yield of 4-Methylbenzaldehyde (%) | Reference |

| Pd(OAc)₂ | Et₃N | Tetrahydrofuran | 20 | - | sciforum.net |

| Bipyridyl-cinchona alkaloid based palladium catalyst | - | - | - | 89.5 | nih.gov |

| Palladium nanoparticles | - | Water | 80 | >90 (for vanillic alcohol) | researchgate.net |

| i-Pd(OAc)₂(TPPTS)₂ on iota-carrageenan | - | Ethanol (B145695) | - | - | mdpi.com |

Phase Transfer Catalysis in the Oxidation of this compound

Phase transfer catalysis (PTC) offers a powerful tool for reactions involving reactants in immiscible phases. In the context of alcohol oxidation, PTC facilitates the transfer of an oxidizing agent from an aqueous phase to an organic phase containing the alcohol. This technique is particularly useful for oxidizing methoxybenzyl alcohol to methoxybenzaldehyde using sodium hypochlorite (B82951) as the oxidant. quizlet.com The phase transfer catalyst, such as tetrabutylammonium (B224687) sulfate, transports the hypochlorite anion into the organic layer, enabling the oxidation to proceed. quizlet.comslideshare.net This methodology allows for reactions between ionic species and organic molecules that would otherwise not interact due to their different phase solubilities. slideshare.net

Transition Metal Complex Catalysis (e.g., Copper(II) Complexes) in Alcohol Oxidation

Transition metal complexes, particularly those of copper(II), have been investigated as catalysts for alcohol oxidation. For instance, copper(II) complexes with ligands like ethylenediamine, 2-aminomethylpyridine, and 2,2'-bipyridine (B1663995) have been explored for the oxidation of benzyl (B1604629) alcohol. mdpi.com The catalytic activity of these complexes is influenced by the π-acceptor character of the ligands. mdpi.com These catalysts can be used in homogeneous solutions or immobilized on supports like silica-coated magnetic nanoparticles for heterogeneous catalysis, which allows for easier catalyst recovery and recycling. mdpi.com The oxidation often proceeds with high selectivity, primarily yielding the corresponding aldehyde. mdpi.com Other transition metals, such as cobalt, have also been employed. For example, cobalt-based spinel-type oxides are effective in the aerobic oxidation of isopropanol (B130326) to acetone. nih.gov

Photoelectrocatalytic and Photocatalytic Oxidation of this compound

Photoelectrocatalytic (PEC) and photocatalytic (PC) methods represent green and sustainable approaches for organic synthesis. The PEC oxidation of 4-methoxybenzyl alcohol to p-anisaldehyde has been successfully carried out in an aqueous electrolyte using TiO2 films on titanium anodes. unipa.it This method combines heterogeneous photocatalysis with electrocatalysis, and applying a small external bias has been shown to enhance the reaction rate and selectivity. unipa.it The reactivity and selectivity in these systems are influenced by the electronic properties of the substituent groups on the benzyl alcohol. unipa.it

Solvent-free photocatalytic oxidation of various benzylic alcohols has also been achieved using organic photocatalysts like riboflavin (B1680620) tetraacetate under visible light irradiation. beilstein-journals.orgnih.gov This approach is particularly advantageous as it minimizes the use of toxic solvents and simplifies product purification. beilstein-journals.org Another effective photocatalyst is the 9-phenyl-10-methylacridinium ion, which facilitates the selective oxidation of benzyl alcohol to benzaldehyde (B42025) under visible light. rsc.org Furthermore, magnetic photocatalysts like WO3ZnO/Fe3O4 have been utilized for the selective oxidation of aromatic alcohols to aldehydes using air as the oxidant. nih.gov

| Method | Catalyst | Substrate | Product | Key Findings | Reference |

| Photoelectrocatalysis | TiO₂ on Ti anode | 4-Methoxybenzyl alcohol | p-Anisaldehyde | Small bias enhances rate and selectivity. | unipa.it |

| Photocatalysis | Riboflavin tetraacetate | Benzylic alcohols | Corresponding aldehydes/ketones | Solvent-free conditions, moderate to good yields. | beilstein-journals.orgnih.gov |

| Photocatalysis | 9-Phenyl-10-methylacridinium ion | Benzyl alcohol | Benzaldehyde | Solvent-free, visible light irradiation. | rsc.org |

| Photocatalysis | WO₃ZnO/Fe₃O₄ | Aromatic alcohols | Corresponding aldehydes | Magnetic, recyclable catalyst, uses air as oxidant. | nih.gov |

Electrochemical Oxidation Pathways of this compound

Electrochemical methods provide a clean and efficient alternative to traditional chemical oxidants for the oxidation of alcohols. The direct, mediator-free electrochemical oxidation of benzylic alcohols, including this compound, has been reported. rsc.org This approach avoids the use of chemical oxidants and generates minimal waste. rsc.org The reaction's efficiency can be influenced by both steric and electronic effects of the substituents on the aromatic ring. rsc.org For example, the electrochemical oxidation of this compound to 4-methylbenzaldehyde can be achieved with high yield. rsc.org

Another electrochemical strategy involves the use of a mediator. For instance, the indirect electrochemical oxidation of this compound can be performed using in-situ generated hypochlorous acid from sodium chloride in a biphasic electrolysis setup. bookpi.orgresearchgate.net This method has been shown to produce 4-methylbenzaldehyde with a high yield of 96%. bookpi.org The biphasic system simplifies product separation and allows for the reuse of the electrolyte. bookpi.org Studies on nickel catalysts have shown that the electrochemical oxidation of benzyl alcohol and its derivatives, including this compound, occurs at potentials determined by the oxidation of the nickel catalyst itself. rsc.org

Reduction Methodologies Involving this compound

While oxidation of this compound is more commonly studied, reduction methodologies are crucial for the synthesis of other valuable compounds. The reduction of derivatives of this compound, such as aldehydes and ketones, leads to the formation of the corresponding alcohols. For instance, the reduction of p-tolyl aldehyde is a commercial method for preparing this compound. nih.gov

The Birch reduction, a classical method using an alkali metal in liquid ammonia (B1221849) with an alcohol, is a powerful tool for reducing aromatic rings. researchgate.net This reaction can be applied to derivatives of benzene (B151609) to produce cyclohexadienes and related compounds. researchgate.net While direct reduction of the aromatic ring of this compound itself is less common, the principles of such reductions are well-established for related aromatic compounds. researchgate.net

Chemoselective Hydrodeoxygenation of Aromatic Alcohols including this compound

The chemoselective hydrodeoxygenation (HDO) of aromatic alcohols is a critical process for the production of valuable chemicals from biomass-derived feedstocks. In a notable study, a cobalt-based catalyst was utilized for the HDO of 1-phenylethanol. rsc.org While the primary focus was on 1-phenylethanol, this compound was listed as one of the commercially sourced chemicals for the study, indicating its relevance in the broader context of HDO reactions. rsc.org The reaction was typically carried out in a Teflon-lined stainless steel reactor with a catalyst, an alcohol substrate, ethanol as a solvent, and an internal standard under a hydrogen atmosphere. rsc.org The process involved heating the mixture for a specified duration, followed by rapid cooling. rsc.org

Derivatization Strategies of this compound

This compound, also known as p-tolylmethanol, serves as a versatile building block in organic synthesis due to the reactivity of its hydroxyl group. chemimpex.com Its moderate boiling point and solubility in organic solvents make it suitable for various chemical transformations, including esterification and alkylation, to produce a wide array of derivatives. chemimpex.com

Esterification Reactions for Derivative Synthesis

Esterification is a fundamental reaction for synthesizing derivatives of this compound. This process generally involves the reaction of an alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid, to form an ester and water. youtube.com The alkyl part of the resulting ester originates from the alcohol, while the alkanoate part comes from the carboxylic acid. youtube.com For instance, the reaction of this compound with a carboxylic acid would yield the corresponding 4-methylbenzyl ester.

Catalytic N-Alkylation of Amino Acid Esters and Amides Using this compound

The "hydrogen-borrowing" or "self-hydrogen transfer" methodology is a prominent strategy for the N-alkylation of amines with alcohols, where water is the sole byproduct. nih.gov This process involves three key steps: oxidation of the alcohol to an aldehyde, formation of an imine through condensation with an amine, and subsequent reduction of the imine to the N-alkylated amine. nih.gov

Several studies have demonstrated the utility of this compound in N-alkylation reactions.

In one study, the N-alkylation of aniline (B41778) with various benzyl alcohol derivatives was investigated using nitrile-substituted NHC–Ir(III) and NHC–Ru(II) complexes as catalysts. The reaction of aniline with this compound, which has an electron-donating methyl group, resulted in a good yield of N-(4-methylbenzyl)aniline. acs.orgnih.gov

Another approach utilized a palladium nanoparticle-based catalytic system for the N-alkylation of amines with benzyl alcohol derivatives. The reaction of aniline with this compound proceeded effectively, yielding 92% of the desired product. nih.gov

A highly active nickel-based catalyst system, generated in situ from Ni(COD)₂ and KOH without a ligand, has also been developed for the selective N-alkylation of amines with a variety of alcohols, including aromatic ones. rsc.org

Table 1: Catalytic N-Alkylation of Aniline with this compound

| Catalyst System | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitrile-substituted NHC–Ir(III) complex | 1.0 mmol aniline, 1.5 mmol this compound, 1.5 mmol KOtBu, 1.0% mol catalyst, 120 °C, 24 h | N-(4-methylbenzyl)aniline | Good | acs.orgnih.gov |

| Pd@[nBu₄N][Br] NPs | Optimized conditions | N-(4-methylbenzyl)aniline | 92% | nih.gov |

Analyte Derivatization in Analytical Chemistry (e.g., GC-MS applications)

Chemical derivatization is a crucial technique in gas chromatography-mass spectrometry (GC-MS) to enhance the volatility, stability, and detectability of analytes. jfda-online.com For alcohols like this compound, derivatization can improve chromatographic peak shape and prevent adsorption in the GC system. jfda-online.comgcms.cz

While specific derivatization protocols for this compound are not extensively detailed in the provided results, general methods for alcohols are applicable. These include:

Silylation: This is a common technique where an active hydrogen in the hydroxyl group is replaced by a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS). This reduces the polarity and hydrogen bonding of the molecule, making it more volatile and stable for GC analysis. gcms.cz

Acylation: Alcohols can be converted to their corresponding esters using reagents like anhydrides (e.g., TFAA, PFPA, HFBA). Fluoroacyl derivatives, in particular, significantly increase volatility and improve detectivity in GC-MS. jfda-online.com

Perfluoroacylation: A novel derivatization method for benzyl alcohol using perfluorooctanoyl chloride has been described. This converts the low-molecular-mass alcohol to a high-molecular-mass derivative, which can be beneficial for identification and quantification. nih.gov

The absence of a peak for an analyte like 4-vinyl benzyl alcohol in a GC analysis could indicate the need for such derivatization techniques to improve its detection. researchgate.net

Green Chemistry Approaches in this compound Production

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.comresearchgate.net

Development of Sustainable and Eco-Friendly Manufacturing Processes

The synthesis of this compound can be achieved through greener methodologies. A solvent-free approach for the reduction of carbonyl compounds to alcohols has been reported. nih.gov This method involves mixing the corresponding aldehyde (p-tolualdehyde) with sodium borohydride (B1222165) dispersed in wet alumina, leading to good conversion rates and short reaction times without significant energy consumption. nih.govchemicalbook.com

Biphasic Electrolysis for this compound Oxidation

Biphasic electrolysis has emerged as a promising and eco-friendly methodology for the selective oxidation of this compound to its corresponding aldehyde, 4-methylbenzaldehyde. jocpr.combookpi.org This technique offers several advantages, including the use of non-stoichiometric quantities of a redox mediator, easy separation of the product, mild reaction conditions, and the potential for electrolyte reuse. jocpr.combookpi.org

The core principle of this method involves an electrochemical setup where the electrolyte and the substrate (this compound) are in separate, immiscible phases. jocpr.com Typically, an aqueous solution containing a mediator serves as one phase, while an organic solvent containing the alcohol constitutes the other. jocpr.com During electrolysis, an electrochemically generated oxidizing species travels from the aqueous phase to the organic phase, where it reacts with the this compound at the interface of the two layers. jocpr.com

Research Findings

Research has demonstrated the successful application of biphasic electrolysis for the oxidation of this compound, achieving high yields and selectivity. In one study, an undivided beaker-type cell was utilized with a platinum anode and a stainless steel cathode. jocpr.comjocpr.com The biphasic system consisted of an aqueous solution of sodium chloride in hydrochloric acid as the supporting electrolyte and a solution of this compound in chloroform (B151607). jocpr.com

The in-situ generation of hypochlorous acid from the chloride mediator was identified as the key oxidizing agent. researchgate.netresearchgate.net This reactive species is formed in the aqueous phase and then migrates to the interphasial region to selectively oxidize the this compound to 4-methylbenzaldehyde. jocpr.com A significant advantage of this system is that the mediator does not induce further oxidation of the desired aldehyde product. jocpr.com

Optimization studies have been conducted to determine the ideal reaction parameters. Key factors influencing the reaction's efficiency include current density, the concentration of the mediator and acid, the choice of solvent, and substrate concentration. bookpi.orgresearchgate.net

One investigation revealed that a sodium chloride concentration of 12% was optimal for the generation of hypochlorous acid. jocpr.com Furthermore, a medium acid concentration of approximately 0.36 M HCl was found to favor the oxidation process. jocpr.com The choice of the organic solvent also plays a crucial role, with chloroform being a commonly used solvent in these systems. jocpr.com

Under optimized conditions, this biphasic electrolysis method has been reported to achieve a high yield of 96% for the conversion of this compound to 4-methylbenzaldehyde. jocpr.comresearchgate.net High-performance liquid chromatography (HPLC) analysis has been used to confirm the high quality and purity of the resulting product. researchgate.net

The general mechanism involves the anodic oxidation of chloride ions to generate the oxidizing species, which then reacts with the alcohol at the phase boundary. The reusability of the spent electrolyte has also been demonstrated, adding to the green credentials of this synthetic route. jocpr.com

Data from Biphasic Electrolysis Studies

The following table summarizes typical findings from studies on the biphasic electrolysis of this compound.

| Parameter | Optimal Condition/Value | Result/Observation |

| Mediator | Sodium Chloride (NaCl) | Acts as an efficient redox mediator. jocpr.com |

| Mediator Concentration | 12% | Optimal for the in-situ generation of hypochlorous acid. jocpr.com |

| Acid Medium | 0.36 M HCl | Favors the oxidation to 4-methylbenzaldehyde. jocpr.com |

| Solvent | Chloroform | Forms the organic phase containing the substrate. jocpr.com |

| Substrate Concentration | Low (5-10 mmol) | Higher concentrations can lead to a decrease in yield. jocpr.com |

| Product Yield | 96% | High yield of 4-methylbenzaldehyde achieved under optimal conditions. jocpr.comresearchgate.net |

| Electrode System | Platinum/Platinum or Carbon/Stainless Steel | Effective for the electrolysis process. jocpr.comjocpr.com |

Other research has explored the use of different mediating systems, such as persulfate, which generates a free radical precursor for the oxidation of substituted benzyl alcohols, including this compound. bookpi.org This approach also operates under a biphasic system and has been recognized as an efficient and green strategy for C-H activation. bookpi.org Another study investigated the use of bromate (B103136) as a mediator in a biphasic medium for the oxidation of benzyl alcohol derivatives, achieving high yields and current efficiency. abechem.com

Chemical Reactivity and Mechanistic Transformation Studies of 4 Methylbenzyl Alcohol

Mechanisms of Selective Oxidation to Carbonyl Compounds

The oxidation of 4-methylbenzyl alcohol is a fundamental transformation in organic synthesis, leading to valuable products such as 4-methylbenzaldehyde (B123495) and 4-methylbenzoic acid. The selectivity of this process is highly dependent on the chosen catalyst, oxidant, and reaction conditions.

The selective oxidation of this compound to 4-methylbenzaldehyde is a key reaction, often studied with various catalytic systems to achieve high efficiency and selectivity under mild conditions. sciforum.net Benzylic alcohols with electron-donating groups, such as this compound, generally exhibit good reactivity in these transformations. sciforum.net

One effective method involves palladium-mediated aerobic oxidation. The catalytic system of palladium(II) acetate (B1210297) (Pd(OAc)2) combined with a basic N-donor ligand like triethylamine (B128534) (Et3N) has been shown to successfully oxidize this compound to 4-methylbenzaldehyde. sciforum.net Research has demonstrated that this method can be effective even at room temperature without the need for a continuous stream of oxygen or air, or the use of activated molecular sieves. sciforum.net The proposed mechanism for electro-oxidation suggests the formation of a benzyl (B1604629) radical, followed by the oxidation of the hydroxyl group, which delivers the aldehyde after deprotonation. rsc.org

Electrochemical methods also provide a pathway for this selective oxidation. A novel biphasic electrolysis method utilizes in-situ generated hypochlorous acid from sodium chloride (NaCl) as an electrocatalytic mediator. researchgate.netbookpi.org This approach, conducted in an undivided beaker-type cell, has been optimized by studying parameters like current density, mediator, acid, and solvent, achieving a 96% yield of 4-methylbenzaldehyde. researchgate.netbookpi.org Another electrochemical approach involves the direct electro-oxidation of this compound, yielding the aldehyde with 83% efficiency. rsc.org

Photocatalysis presents another modern approach. Novel flower-like Bi5O7I/Bi4Ti3O12 (BOI/BTO) heterostructure composites have been used as photocatalysts. rsc.org Under visible light and in the presence of hydrogen peroxide (H2O2), these catalysts can achieve 92.4% selectivity for the oxidation of this compound to 4-methylbenzaldehyde. rsc.org The mechanism is believed to involve a Z-scheme transfer of photogenerated carriers, with superoxide (B77818) (•O2−) and hydroperoxyl (HOO•) radicals as the main active species. rsc.org

The table below summarizes the findings of various studies on the selective oxidation of this compound.

| Catalytic System | Oxidant/Method | Key Findings | Yield/Conversion | Reference |

|---|---|---|---|---|

| Pd(OAc)₂/Et₃N | Aerobic Oxidation | Effective at room temperature without an oxygen stream or molecular sieves. Conversion is dependent on temperature and time. | 76% conversion after 16h at 20°C. | sciforum.net |

| Graphite Electrodes | Biphasic Electrolysis (in-situ HOCl from NaCl) | High yield and selectivity under mild, biphasic conditions. | 96% yield. | researchgate.netbookpi.org |

| - | Direct Electro-oxidation | Selective C-H bond oxidation. | 83% yield. | rsc.org |

| Bi₅O₇I/Bi₄Ti₃O₁₂ | Photocatalysis (Visible light, H₂O₂) | Z-scheme mechanism with high selectivity. | 92.4% selectivity. | rsc.org |

| PdOₓ/CeO₂-NR | Solvent-Free Oxidation | Electron-donating groups on the aromatic ring led to an increase in substrate conversion. | 66% conversion, 81% selectivity. | mdpi.com |

While the selective oxidation to aldehydes is often desired, further oxidation to the corresponding carboxylic acid, 4-methylbenzoic acid, can occur. This over-oxidation can be a challenge in aldehyde synthesis but is also a valuable transformation in its own right. rsc.org The conversion of primary alcohols to carboxylic acids is a crucial process for producing fine chemicals, polymers, and pharmaceuticals. chem-soc.si

Several methods have been developed to directly and efficiently convert primary alcohols like this compound into carboxylic acids. One approach uses a polymer-supported 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) catalyst in conjunction with an oxidant like potassium peroxymonosulfate (B1194676) (Oxone®) under solvent-free mechanochemical conditions. mdpi.com

Another efficient method involves using hydrogen peroxide (H2O2) as the oxidant in a temperature-dependent biphasic system. chem-soc.si A system composed of a PEG1000-based dicationic acidic ionic liquid and toluene (B28343) can effectively catalyze the oxidation of benzylic alcohols with electron-donating groups to their corresponding carboxylic acids in high yields. chem-soc.si Studies show that in such systems, this compound is more reactive than alcohols with electron-withdrawing groups. chem-soc.si The proposed mechanism involves the formation of a homogeneous reaction medium at elevated temperatures, which separates upon cooling, allowing for easy separation of the product and recycling of the catalyst. chem-soc.si

Furthermore, the combination of TEMPO with sodium hypochlorite (B82951) (NaOCl) under phase-transfer conditions has been explored. nih.gov In this process, the alcohol is first oxidized to an aldehyde intermediate, which is then hydrated to a vicinal diol before being further oxidized to the carboxylic acid. nih.gov

Reactivity with Specific Chemical Agents

This compound exhibits reactivity with a range of chemical agents, a characteristic property of primary alcohols. nih.govchemdad.comchemicalbook.com Its reactivity profile indicates that it readily interacts with acids, their derivatives, and various oxidizing agents. lookchem.comechemi.comwestliberty.edu

This compound reacts with acids, acid chlorides, and acid anhydrides. nih.govlookchem.comwestliberty.edu These reactions are typical for alcohols and generally lead to the formation of esters. For instance, the reaction with acetic anhydride (B1165640) in the presence of a mineral acid catalyst has been studied. canterbury.ac.nz In a procedure for preparing benzyl acetates, this compound can be refluxed with acetic anhydride to yield the corresponding ester. rsc.org This type of reaction is a fundamental esterification process.

As a primary alcohol, this compound is susceptible to oxidation by various oxidizing agents. nih.govlookchem.comwestliberty.edu Its interactions are not limited to the catalytic systems described for selective oxidation but include a broader range of common oxidants. The specific product of the oxidation—either the aldehyde or the carboxylic acid—depends on the strength of the oxidizing agent and the reaction conditions. Strong oxidizing agents will typically lead to the formation of 4-methylbenzoic acid, while milder conditions are required to isolate the intermediate 4-methylbenzaldehyde. rsc.org

Role in Polymerization Processes

This compound plays a significant role in the field of polymer chemistry, where it is used both as a monomer precursor and as an initiator in various polymerization reactions. lookchem.comsigmaaldrich.comchemimpex.com

It serves as a raw material in the production of polycarbonates, which are high-performance polymers with wide-ranging applications. lookchem.comsigmaaldrich.com An organocatalyzed ring-opening polymerization (ROP) method has been developed for preparing polycarbonates from glucose-derived monomers, where this compound can be used as an initiator. figshare.com

In other ROP processes, this compound has been used as an initiator for the polymerization of cyclic phosphoramidates. nsf.gov For example, the polymerization of (4S)-2-ethoxy-4-methyl-1,3,2-oxazaphospholidine 2-oxide (EOMP) can be initiated by this compound in the presence of an organocatalyst like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). nsf.gov Kinetic studies of this reaction show a linear increase in the number-average molecular weight (Mn) with monomer conversion, which is characteristic of a controlled polymerization process. nsf.gov

Initiation of Ring-Opening Polymerization via Primary Alcohol Chains

This compound serves as a classic primary alcohol initiator in the organocatalyzed ring-opening polymerization (ROP) of a variety of cyclic monomers, including esters, carbonates, and xanthates. nsf.govbath.ac.ukrsc.org Its primary hydroxyl group acts as the nucleophile that attacks the carbonyl carbon of the monomer, thus initiating the polymerization process and becoming the α-chain end of the resulting polymer. The efficiency and control of this initiation step are highly dependent on the monomer structure, the catalytic system employed, and the reaction conditions. bath.ac.uknih.gov

Organocatalysts such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) are frequently used to facilitate the initiation by this compound. bath.ac.ukacs.org Density Functional Theory (DFT) calculations have shown that TBD functions as a bifunctional catalyst. It activates the monomer (e.g., a cyclic carbonate) while also deprotonating the primary alcohol of the initiator, enhancing its nucleophilicity. bath.ac.uk The ring-opening then occurs as a discrete process where TBD mediates the proton transfer through tetrahedral intermediates. bath.ac.ukfigshare.comfigshare.com

The combination of (thio)urea cocatalysts with bases like cyclopropenimine (CPI) has also proven effective in promoting ROP initiated by this compound. nsf.gov In these systems, a cooperative mechanism is proposed where the base activates the alcohol initiator, and the (thio)urea activates the monomer through hydrogen bonding interactions. nsf.gov The choice of solvent can significantly influence these interactions and, consequently, the polymerization rate. nsf.gov

The versatility of this compound as an initiator is demonstrated in the polymerization of diverse cyclic monomers. For instance, it has been successfully employed in the TBD-catalyzed ROP of sugar-derived cyclic carbonates and xanthates, leading to the formation of novel polycarbonates and sulfur-containing polymers. bath.ac.ukrsc.org

Research Findings on this compound Initiated ROP

The following tables summarize key findings from various research studies where this compound was used as the primary alcohol initiator for ring-opening polymerization.

| Monomer | Catalyst System | Monomer/Initiator Ratio | Conversion (%) | Time | Resulting Polymer | Reference |

|---|---|---|---|---|---|---|

| ᴅ-Mannose-derived cyclic carbonate | TBD | 25:1 | >99 | 0.5 h | Polycarbonate (Mₙ = 6.63 kDa, Đ = 1.15) | bath.ac.uk |

| ᴅ-Mannose-derived cyclic carbonate | TBD | 100:1 | >99 | 1.3 h | Polycarbonate | bath.ac.uk |

| Glucose-derived cyclic carbonate (MBGC) | TBD | 50:1 | >95 | 2 h | Poly(2,3-α-D-glucose carbonate) | nih.gov |

| Cyclic xanthate (from 2-deoxy-D-ribose) | TBD | Not Specified | Not Specified | Not Specified | Poly(xanthate) (Mₙ up to 11.3 kg/mol, Đ = 2.2) | rsc.org |

| Cyclic xanthate (from D-xylose) | TBD | Not Specified | Not Specified | Not Specified | Poly(xanthate) (Mₙ up to 15.7 kg/mol, Đ = 1.7) | rsc.org |

| Monomer | Catalyst System | Solvent | Conversion (%) | Time | Resulting Polymer | Reference |

|---|---|---|---|---|---|---|

| δ-Valerolactone (δ-VL) | U-1/CPI-1 | THF | High | 45 min | Polyvalerolactone | nsf.gov |

| ε-Caprolactone (ε-CL) | U-1/CPI-1 | THF | High | 19 h | Polycaprolactone | nsf.gov |

| ε-Caprolactone (ε-CL) | U-1/CPI-1 | CH₂Cl₂ | High | 7 h | Polycaprolactone | nsf.gov |

Catalysis and Mechanistic Investigations Involving 4 Methylbenzyl Alcohol

Elucidation of Catalytic Mechanisms

Understanding the underlying mechanisms of catalysis is crucial for developing more efficient and selective chemical processes. This section explores the roles of co-catalysts, ligands, active site interactions, and synergistic effects in reactions involving 4-methylbenzyl alcohol.

In the realm of catalytic oxidation, co-catalysts and ligands play a pivotal role in enhancing reaction rates and selectivity. For instance, in the N-alkylation of primary amides with alcohols via hydrogen autotransfer, the combination of immobilized Au/Pd bimetallic nanoparticles and a Lewis acid, such as Barium Triflate (Ba(OTf)₂), demonstrates a significant synergistic effect. nih.govresearchgate.net This synergy leads to a notable acceleration in the reaction rate, resulting in excellent yields of the desired secondary amides. nih.gov The presence of Ba(OTf)₂ as a co-catalyst is instrumental in the reaction profile of this compound. researchgate.net

The mechanism involves a cascade catalysis process where the metal nanoparticles and the Lewis acid work in tandem. nih.gov While the exact role of triethylamine (B128534) is not detailed in the provided context, it is a common base in organic synthesis, often used to neutralize acidic byproducts or to facilitate deprotonation steps, which can be crucial in catalytic cycles.

The interaction between the substrate and the active site of a catalyst is a determining factor in the reaction's outcome. In the oxidation of benzyl (B1604629) alcohols, the electronic properties of substituents on the benzyl ring significantly influence the reaction rate. rsc.org Electron-donating groups, such as the methyl group in this compound, can enhance the reaction rate by increasing the electron density on the phenyl ring. rsc.orgosti.gov This effect has been observed in various catalytic systems, including those using copper–manganese mixed oxide nanoparticles and Au/metal-oxide catalysts. rsc.org

Conversely, electron-withdrawing groups tend to slow down the conversion. rsc.org For example, iron phthalocyanine (B1677752) complexes with electron-withdrawing substituents have shown better catalytic performance in the oxidation of benzylic alcohols to aldehydes. researchgate.net The structure of the active site also plays a critical role. In horse liver alcohol dehydrogenase, this compound forms an abortive complex with NADH where the alcohol's hydroxyl group is ligated to the catalytic zinc. nih.gov

| Substituent | Electronic Effect | Impact on Reaction Rate | Example Catalyst System |

|---|---|---|---|

| -CH₃ (in this compound) | Electron-donating | Accelerates reaction | Copper–manganese mixed oxide nanoparticles rsc.org |

| -OCH₃ | Electron-donating | Accelerates reaction | Au/metal-oxide rsc.org |

| -NO₂ | Electron-withdrawing | Slows down reaction | Copper–manganese mixed oxide nanoparticles rsc.org |

| -CF₃ | Electron-withdrawing | Slower reaction rate compared to electron-donating groups | Au/metal-oxide rsc.org |

Hydrogen autotransfer reactions represent an efficient and atom-economical method for forming C-N and C-C bonds. A prime example is the N-alkylation of amides with alcohols, where a synergistic cascade catalysis involving immobilized Au/Pd bimetallic nanoparticles and Lewis acids has proven highly effective. nih.gov In this process, the alcohol is first dehydrogenated to form an aldehyde, which then reacts with the amide. The hydrogen generated in the initial step is then used to reduce the resulting intermediate.

The synergy between the metal nanoparticles and the Lewis acid, such as Ba(OTf)₂, is crucial for the high efficiency of this reaction. nih.govresearchgate.net This cooperative catalysis allows for the reaction to proceed under milder conditions and with higher yields than would be possible with either catalyst alone. nih.gov During the reaction with this compound, side products such as xylene and di(4-methylbenzyl) ether can also be formed through disproportionation-like reactions catalyzed by the Au/Pd nanoparticles. nih.gov

Optimization of Catalytic Systems for this compound Transformations

The efficiency of catalytic transformations of this compound can be significantly enhanced by optimizing various reaction parameters. This section discusses the influence of reaction conditions and the importance of catalyst stability and recyclability.

Reaction conditions are critical variables in the catalytic transformation of this compound. In electrochemical oxidations, parameters such as current density, solvent, and the choice of mediator significantly impact the yield of the desired product, 4-methylbenzaldehyde (B123495). researchgate.netbookpi.orgresearchgate.net For instance, biphasic electrolysis using a chloride-containing mediator has been shown to achieve a 96% yield of 4-methylbenzaldehyde. bookpi.orgresearchgate.net The optimization of these parameters is key to achieving high efficiency and selectivity. researchgate.netresearchgate.net

Temperature also plays a crucial role. In the N-alkylation of amines with this compound, the reaction temperature can influence the dominant reaction pathway. For example, at higher temperatures (110-120 °C), hydrogenation may become the predominant reaction. tezu.ernet.in The choice of solvent is equally important. In the aerobic oxidation of alcohols catalyzed by TEMPO-functionalized poly(ionic liquid)s, the reaction shows almost no activity in protic solvents like water or methanol (B129727), but exhibits high activity in non-protic solvents and even better performance under solvent-free conditions. rsc.org

| Reaction Type | Key Parameter | Observation | Reference |

|---|---|---|---|

| Biphasic Electrolysis | Mediator | Chloride-containing mediator yields 96% 4-methylbenzaldehyde. bookpi.orgresearchgate.net | bookpi.org, researchgate.net |

| Current Density | A key parameter influencing the reaction. researchgate.netbookpi.orgresearchgate.net | researchgate.net, bookpi.org, researchgate.net | |

| N-alkylation | Temperature | At 110-120 °C, hydrogenation can dominate. tezu.ernet.in | tezu.ernet.in |

| Aerobic Oxidation | Solvent | High activity in non-protic solvents; best results under solvent-free conditions. rsc.org | rsc.org |

For practical and industrial applications, the recyclability and stability of heterogeneous catalysts are of utmost importance. rsc.org In the synergistic cascade catalysis for N-alkylation, the heterogeneous PI/CB-Au/Pd catalyst demonstrated excellent reusability. nih.gov When used with Ca(OTf)₂ as the co-catalyst and this compound as the substrate, the catalyst could be reused up to five times. nih.gov Furthermore, if the work-up and recovery were performed using dichloromethane, no additional Lewis acid was needed for subsequent runs, indicating that the co-catalyst was also recovered. nih.gov

Similarly, a core-shell Fe₃O₄@P4VP@MIL-100(Fe) catalyst used for the aerobic oxidation of alcohols showed high stability and could be reused for at least ten reaction cycles while maintaining a 99% conversion and selectivity. rsc.org These studies highlight the potential for developing robust and economically viable catalytic systems for the transformation of this compound.

Impact of Doping on Photocatalytic Efficiency (e.g., Oxygen-doped Carbon Nitride)

The efficiency of photocatalytic reactions involving this compound can be significantly influenced by the doping of the photocatalyst material. For instance, the use of P-doped graphitic carbon nitride (g-C3N4) has been shown to improve the selectivity of the oxidation of aromatic alcohols, including this compound, to their corresponding aldehydes. uniovi.es

In the context of solar-driven processes, cyanamide-functionalized carbon nitride (CNx) has been identified as a particularly active and scalable photosensitizer for the selective photo-oxidation of this compound to 4-methylbenzaldehyde. acs.orgnih.gov This process is a 2e- transfer reaction. acs.orgnih.gov The integration of CNx with indium tin oxide (ITO) nanoparticles further enhances its performance by improving electron extraction and reducing recombination losses, leading to benchmark performance for CNx-based photoanodes. ebi.ac.uk Specifically, an alumina-coated FTO electrode co-deposited with ITO and cyanamide-functionalized CNx exhibited an onset potential of -0.4 V versus a reversible hydrogen electrode (RHE) and a current density of 1.4±0.2 mA cm-2 at 1.23 V vs RHE during AM1.5G irradiation for the selective oxidation of this compound. ebi.ac.uk

The mechanism for the surface oxidation of this compound by CNx proceeds through intramolecular proton transfer and the formation of a cation-radical. acs.orgnih.gov The effectiveness of the photocatalyst system is also dependent on the electron conduit used. While insulators like ZrO2 and SiO2 show very low activity, and even the wide-bandgap semiconductor TiO2 exhibits limited performance, conducting ITO proves to be the most effective in enabling the photocatalytic activity of the CNx system. nih.gov

Kinetic isotope effect (KIE) studies have provided further insight into the mechanism of alcohol oxidation. In the osmium-peroxo catalyzed oxidation of this compound, a KIE value of 1.16 was observed when comparing the reaction of 4-MeC6H4CH2OH with its isotopically labeled counterpart 4-MeC6H4CH2OD. nih.govxmu.edu.cn A larger KIE of 2.50 was found when comparing the reaction with 4-MeC6H4CD2OH, indicating that the transfer of a hydrogen atom from the benzylic CH2 group is involved in the turnover-limiting step. nih.govxmu.edu.cn

Enzyme-Catalyzed Reactions with this compound

This compound is a substrate in various enzyme-catalyzed reactions, particularly those involving alcohol dehydrogenases (ADHs). These enzymes often exhibit high specificity and enantioselectivity.

Enantioselective Reductions by Alcohol Dehydrogenases

Horse liver alcohol dehydrogenase (HLADH) is a well-studied enzyme that utilizes this compound as a substrate. nih.govresearchgate.net In fact, 4-substituted benzyl alcohols and benzaldehydes are considered very good substrates for HLADH. nih.gov The enantioselective reduction of prochiral ketones catalyzed by HLADH has been a subject of investigation, including studies that explore the use of biomimetic co-factors as alternatives to the natural co-factor, NADH. researchgate.net

An alcohol dehydrogenase from Thermus thermophilus (ADHTt) has been shown to catalyze the reduction of various ketones with Prelog specificity, although its activity with this compound itself was not specified in the provided context. nih.gov The enantioselectivity of these enzymes is a key feature, allowing for the production of specific stereoisomers of alcohols. For example, the reduction of certain ketones by ADHTt yields products with high enantiomeric excess (ee). nih.gov

Substrate Binding Modes in Enzyme-Alcohol Complexes

High-resolution X-ray crystallography has been employed to study the binding of this compound within the active site of horse liver alcohol dehydrogenase (HLADH). nih.govresearchgate.net These studies reveal that multiple binding modes are possible for substrates and products within the enzyme's active site. ebi.ac.uknih.govresearchgate.netebi.ac.uk

When HLADH is crystallized with NAD+ and this compound, an abortive complex is formed where NADH is present, and the this compound is rotated into a "non-productive" mode. ebi.ac.uknih.govresearchgate.netebi.ac.ukkisti.re.kr The NADH is formed during the crystallization process through the reduction of NAD+ by the alcohol. ebi.ac.uknih.govresearchgate.netebi.ac.ukkisti.re.kr This same abortive complex structure can also be obtained by directly crystallizing the enzyme with NADH and this compound. ebi.ac.uknih.govresearchgate.netebi.ac.ukkisti.re.kr

In this non-productive binding mode, the hydroxyl oxygen of this compound is coordinated to the catalytic zinc atom with a bond distance of 2.2 Å. nih.gov It also forms a hydrogen bond with the hydroxyl group of Ser-48 at a distance of 2.7 Å, suggesting that the alcohol's hydroxyl group is not deprotonated. nih.gov This is in contrast to the binding of other alcohols like 2,2,2-trifluoroethanol (B45653) or 2,3,4,5,6-pentafluorobenzyl alcohol in reactive Michaelis complexes, where the Zn-O distance is shorter (2.0 Å) and the hydrogen bond to Ser-48 is also shorter (2.5 Å), which is consistent with a low-barrier hydrogen bond. nih.gov

The orientation of the benzyl group in the abortive complex with this compound suggests that small rotations around single bonds could lead to a reactive conformation. nih.gov Kinetic studies have also shown that high concentrations of alcohols can bind to the enzyme-NADH complex, leading to either activation or inhibition of the enzyme. ebi.ac.uknih.govebi.ac.uk

Computational Chemistry and Molecular Modeling of 4 Methylbenzyl Alcohol Systems

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been instrumental in understanding the mechanisms of reactions involving 4-methylbenzyl alcohol.

DFT studies have been employed to explore the ring-opening polymerization of a D-mannose-based cyclic carbonate, where this compound acts as an initiator. figshare.com These calculations help in understanding the propagation step of the polymerization by determining the geometries and free enthalpies of intermediates and transition states. figshare.com The data, including DFT optimized geometries and computed free enthalpies, provide a detailed mechanistic pathway for the reaction. figshare.com

In the realm of photocatalysis, DFT calculations have been used to study the selective reduction of 4-bromobenzaldehyde (B125591). rsc.org These studies show how the choice of solvent (acetonitrile versus ethanol) dictates the reaction pathway, leading to either debromination to form benzaldehyde (B42025) or carbonyl reduction to produce 4-bromobenzyl alcohol. rsc.org This highlights the crucial role of the solvent in directing the reaction selectivity on a titanium dioxide surface. rsc.org

Furthermore, DFT has been utilized to analyze the aerobic oxidation of alcohols catalyzed by copper complexes. nih.gov Computational analysis of the reaction between a copper(II) complex and benzyl (B1604629) alcohol revealed a mechanism involving the generation of a Cu-superoxide species. nih.gov This provides a detailed picture of how O2 is reduced concurrently with the oxidation of the alcohol. nih.gov